
N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MNPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Anti-Tumor Agents
A study by Gomha, Edrees, and Altalbawy (2016) synthesized derivatives of pyrazole-1-carbothioamide, showing potent anti-tumor activities against HepG2 cell lines. This indicates the compound's potential in cancer research and therapy (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Activity
Mathew, Suresh, and Anbazhagan (2014) evaluated derivatives of pyrazole-1-carbothioamide for their antidepressant activity. One derivative significantly reduced immobility time in animal models, indicating potential antidepressant properties (Mathew, Suresh, & Anbazhagan, 2014).
Bactericidal Activities
Liu Xin-hua, Wang Shifan, and Song Baoan (2007) synthesized pyrazole-1-carbothioamide derivatives with bactericidal activities against E. coli and P. vulgaris. This highlights the compound's potential in developing new antibacterial agents (Liu Xin-hua, Wang Shifan, & Song Baoan, 2007).
Antibacterial Evaluation
Pitucha et al. (2010) investigated N-substituted pyrazole-1-carbothioamide derivatives, finding promising antibacterial activities. This reinforces the compound's relevance in antibacterial research (Pitucha et al., 2010).
Antifungal Evaluation
Gupta and Gupta (2016) synthesized pyrazole-1-carbothioamide derivatives and tested their antifungal activity. The compounds showed good to moderate activity, indicating potential in antifungal therapy (Gupta & Gupta, 2016).
Synergistic Antifungal Activities
Ali et al. (2012) studied a pyrazoline-based ligand and its copper(II) and nickel(II) complexes, exhibiting synergistic antifungal activities. This suggests its utility in enhancing the effectiveness of conventional antifungals (Ali et al., 2012).
Corrosion Inhibitors
Dohare et al. (2017) explored pyrazole derivatives as corrosion inhibitors for mild steel, crucial for industrial processes. They demonstrated high efficiency in protecting metal surfaces (Dohare et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-18-17(24)20-16(13-8-5-9-14(10-13)21(22)23)11-15(19-20)12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVLVILAGKDFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate](/img/structure/B2842692.png)
![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)
![3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2842695.png)
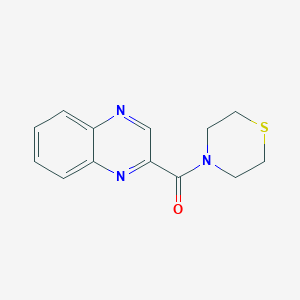
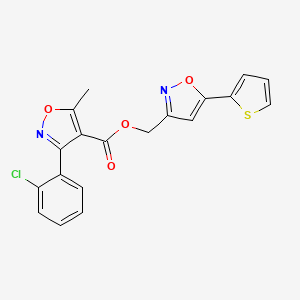

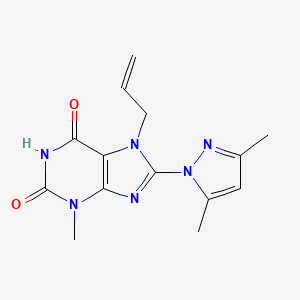
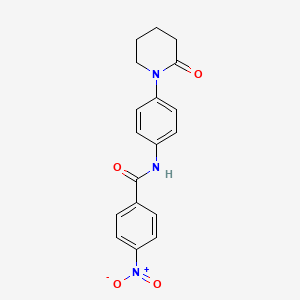

![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)
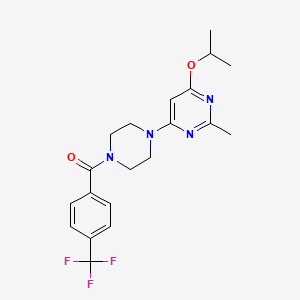
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2842712.png)
